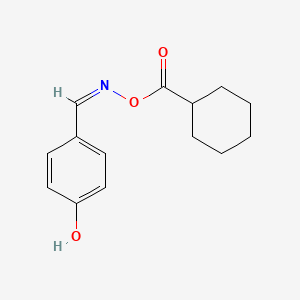
4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is an organic compound belonging to the class of phenols It is characterized by the presence of a hydroxy group (-OH) attached to a benzaldehyde moiety, which is further modified by an oxime ester linkage to a cyclohexylcarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexylcarbonyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxime ester linkage can be reduced to form the corresponding amine.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated benzaldehyde derivatives.
Applications De Recherche Scientifique
4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of enzymes, such as macrophage migration inhibitory factor.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of immune responses.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime involves its interaction with specific molecular targets, such as the macrophage migration inhibitory factor. This interaction can modulate various biological pathways, including inflammatory responses and immune regulation. The exact molecular pathways and targets are still under investigation, but the compound’s ability to bind and inhibit specific proteins is a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxybenzaldehyde O-(3,3-Dimethylbutanoyl)oxime
- 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime
Comparison
4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is unique due to its specific oxime ester linkage to a cyclohexylcarbonyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research applications.
Propriétés
Formule moléculaire |
C14H17NO3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
[(Z)-(4-hydroxyphenyl)methylideneamino] cyclohexanecarboxylate |
InChI |
InChI=1S/C14H17NO3/c16-13-8-6-11(7-9-13)10-15-18-14(17)12-4-2-1-3-5-12/h6-10,12,16H,1-5H2/b15-10- |
Clé InChI |
YWZBYSBZDQWXGQ-GDNBJRDFSA-N |
SMILES isomérique |
C1CCC(CC1)C(=O)O/N=C\C2=CC=C(C=C2)O |
SMILES canonique |
C1CCC(CC1)C(=O)ON=CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


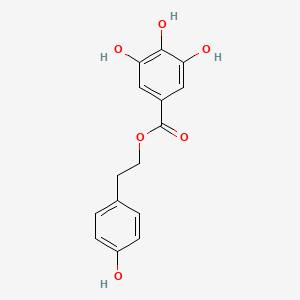
![[(E)-(4-hydroxyphenyl)methylideneamino] cyclohexanecarboxylate](/img/structure/B10844265.png)
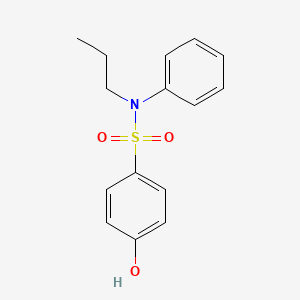
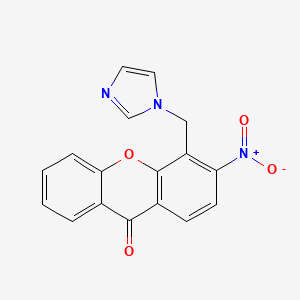
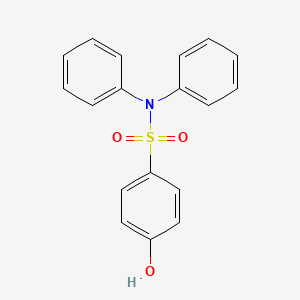
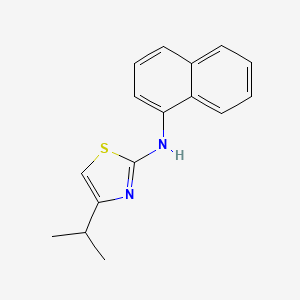
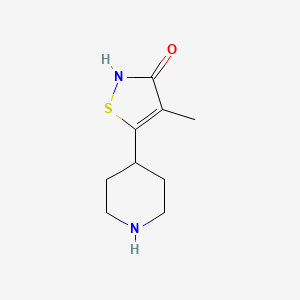
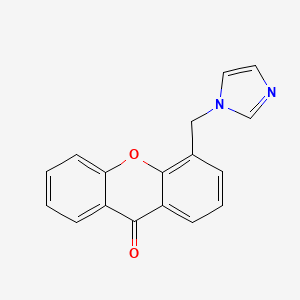
![4-Methoxy-5-phenyl-6-thia-10b-aza-benzo[e]azulene](/img/structure/B10844303.png)
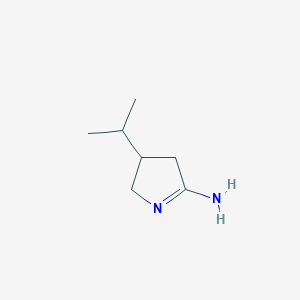
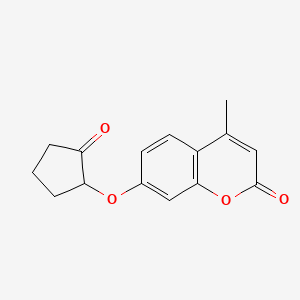
![4-Methyl-5,6-dihydro-pyrido[1,2-a]quinolin-3-one](/img/structure/B10844318.png)
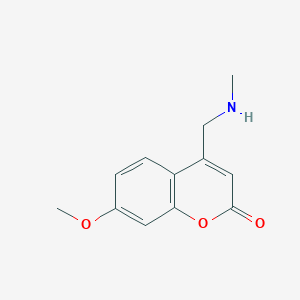
![4-Morpholin-4-yl-benzo[h]chromen-2-one](/img/structure/B10844339.png)
